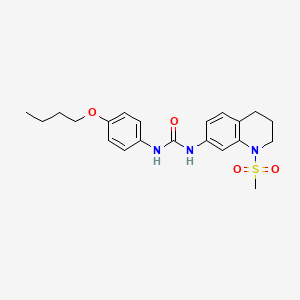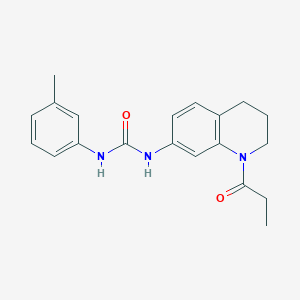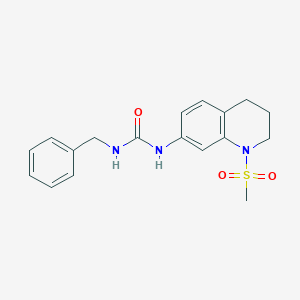
1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxyphenyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (also known as BMTU) is an important organic compound that has been extensively studied in the field of medicinal chemistry. BMTU is a heterocyclic compound with a unique structure that is composed of an aromatic ring system and a sulfonamide group. It is an important intermediate in the synthesis of various pharmaceuticals, and has been studied for its potential applications in drug design.
科学的研究の応用
BMTU has been studied for its potential applications in medicinal chemistry and drug design. It has been investigated for its ability to act as a substrate for a number of enzymes, and has been used as a model compound for studying the mechanism of action of various drugs. BMTU has also been used in the synthesis of various compounds, including anticancer agents and other bioactive compounds.
作用機序
BMTU is a substrate for a number of enzymes, including cytochrome P450 and aldehyde oxidase. It has been shown to be metabolized by these enzymes to produce a number of metabolites, including 4-butoxyphenol and 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl sulfonate. These metabolites can then be further metabolized by other enzymes, such as aldehyde oxidase and monoamine oxidase, to produce a variety of other metabolites.
Biochemical and Physiological Effects
BMTU has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, BMTU has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
The main advantage of using BMTU in laboratory experiments is its low cost and availability. It is also easy to synthesize, and can be used as a model compound for studying the mechanism of action of various drugs. However, BMTU is not very stable, and it is important to ensure that it is stored in a cool and dry place. In addition, BMTU is a potent inhibitor of cytochrome P450 enzymes, and it is important to take this into consideration when using it in laboratory experiments.
将来の方向性
Future research on BMTU should focus on its potential applications in drug design and medicinal chemistry. It should also be studied for its potential effects on other biochemical and physiological processes, such as its ability to modulate the activity of other enzymes. In addition, further research should be carried out to explore the potential of BMTU as a substrate for a variety of enzymes, and to investigate its potential as an inhibitor of other enzymes. Finally, further research should be conducted to explore the potential of BMTU as a lead compound for the development of new drugs.
合成法
BMTU can be synthesized from the reaction of 4-butoxyphenol with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride in the presence of a base, such as pyridine or triethylamine. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, and the reaction can be monitored by thin-layer chromatography.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-4-14-28-19-11-9-17(10-12-19)22-21(25)23-18-8-7-16-6-5-13-24(20(16)15-18)29(2,26)27/h7-12,15H,3-6,13-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJUVWXEVFPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)



![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)